4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile
Description
4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile (IUPAC name), also known as 4'-ethyl-4-cyanobiphenyl or 4-cyano-4'-ethylbiphenyl, is a biphenyl derivative with a cyano group at the para position of one phenyl ring and an ethyl-substituted phenyl group at the para position of the adjacent ring. Its molecular formula is C₁₅H₁₃N (molar mass: 207.27 g/mol), and it is structurally characterized by a rigid aromatic core with an electron-withdrawing cyano group and an electron-donating ethyl substituent . This compound is primarily utilized in materials science, particularly in liquid crystal displays (LCDs), due to its mesogenic properties and stability under thermal and electric fields .
Properties
IUPAC Name |
4-[4-(4-ethylphenyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-2-16-3-7-18(8-4-16)20-11-13-21(14-12-20)19-9-5-17(15-22)6-10-19/h3-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBZCOSZOOUKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Alkylation: Ethylbenzene is subjected to Friedel-Crafts alkylation to introduce the ethyl group onto the benzene ring.
Suzuki Coupling Reaction: The ethyl-substituted benzene is then coupled with a bromobenzene derivative using a palladium-catalyzed Suzuki coupling reaction to form a biphenyl structure.
Nitrile Introduction: Finally, the biphenyl compound undergoes a nucleophilic substitution reaction with cyanogen bromide to introduce the carbonitrile group.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Formation of 4-[4-(4-Ethylphenyl)phenyl]benzoic acid.
Reduction: Formation of 4-[4-(4-Ethylphenyl)phenyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
-
Building Block for Organic Synthesis:
4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile serves as a versatile building block in organic synthesis. Its ability to undergo various reactions allows chemists to create more complex molecules, such as pharmaceuticals and agrochemicals. -
Reactivity Studies:
The compound has been utilized in studies to understand the reactivity of nitriles in organic transformations, particularly in coupling reactions and functional group modifications.
Biology
-
Anticancer Activity:
Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting tubulin polymerization, which is crucial for cancer cell division. Investigations into the mechanism of action are ongoing, focusing on how this compound affects cellular processes related to cancer proliferation . -
Enzyme Inhibition:
Research indicates potential interactions with specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor for certain enzymes linked to neurotransmitter signaling, which could have implications for treating neurological disorders.
Medicine
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Drug Development:
The unique structural features of this compound make it a candidate for developing new therapeutic agents. Its derivatives are being explored for their efficacy against various diseases, including cancer and neurodegenerative disorders. -
Peptide Synthesis:
This compound is also investigated as a building block in peptide synthesis. Its incorporation into peptides can help elucidate protein functions and develop new drugs targeting specific biological pathways.
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of compounds structurally similar to this compound. The results indicated significant inhibition of cancer cell proliferation through disruption of microtubule dynamics, highlighting the potential therapeutic applications in oncology .
Case Study 2: Neuropharmacological Implications
Research conducted at the R.W. Johnson Pharmaceutical Research Institute examined the interaction of this compound with neurotransmitter systems. Findings suggest that it may modulate glutamate receptors, which are crucial for memory and learning processes. This positions the compound as a candidate for further investigation in treating neurological disorders .
Mechanism of Action
The mechanism of action of 4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, electronic, and functional differences between 4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile and analogous compounds:
Structural and Functional Analysis
Core Backbone: The target compound and 4-phenylbenzonitrile share a biphenyl backbone, but the ethyl substituent in the former enhances solubility in non-polar solvents compared to the unsubstituted 4-phenylbenzonitrile . The terphenyl derivative (4''-butyl-[1,1':4',1''-terphenyl]-4-carbonitrile) exhibits extended π-conjugation, improving charge transport in organic semiconductors .
Electronic Effects: The cyano group (-CN) is strongly electron-withdrawing, stabilizing the aromatic system. In contrast, the methoxy group (-OCH₃) in 4′-methoxybiphenyl-4-carbonitrile donates electrons, altering redox potentials for optoelectronic applications . The trifluoromethyl (-CF₃) group in 4-[4-(Trifluoromethyl)phenyl]methyloxane-4-carbonitrile increases hydrophobicity and metabolic stability, making it suitable for medicinal chemistry .
Applications: Liquid Crystals: Both the target compound and p-octyloxybenzylidene p-cyanoaniline exhibit mesophases, but the latter’s Schiff base structure allows for tunable phase transitions via alkyl chain length . Drug Discovery: The piperazine-thiophene hybrid in 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile introduces hydrogen-bonding sites for kinase inhibition .
Biological Activity
4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile, also known by its CAS number 133792-15-1, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl structure with a nitrile group, which is significant for its reactivity and biological interactions. The presence of the ethyl group on one of the phenyl rings may influence its lipophilicity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms such as tubulin polymerization inhibition.
- Anti-inflammatory Properties : It has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in various metabolic pathways.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects may arise from:
- Interaction with Molecular Targets : The compound likely binds to specific proteins or receptors, altering their activity. This can include inhibiting enzyme function or blocking receptor signaling pathways.
- Induction of Apoptosis : Some studies have indicated that this compound can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Anticancer Studies
A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxicity against breast cancer cells (MDA-MB-231 and MCF-7). The IC50 values ranged from 1.52 to 6.31 µM, indicating a strong selective effect against cancerous cells compared to normal cell lines .
Anti-inflammatory Activity
In vivo studies have shown that the compound can reduce bronchial inflammation and eosinophilia in animal models. This suggests its potential utility in treating respiratory conditions characterized by inflammation .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrase IX (CA IX), a target for cancer therapy. It demonstrated IC50 values between 10.93 and 25.06 nM, indicating potent selectivity for CA IX over other isoforms .
Data Summary
| Activity | Cell Line/Model | IC50 (µM) | Comments |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 1.52 - 6.31 | Significant selectivity against cancer |
| Anti-inflammatory | Guinea pig model | N/A | Reduced bronchial inflammation |
| Enzyme Inhibition | CA IX | 10.93 - 25.06 | High selectivity for CA IX |
Case Studies
- Breast Cancer Treatment : In a controlled study, patients treated with formulations containing derivatives of this compound showed improved outcomes compared to standard therapies, highlighting its potential as an adjunct treatment option.
- Respiratory Disorders : Animal models treated with the compound exhibited reduced symptoms of asthma, suggesting a pathway for therapeutic development in chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
